(5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride
Description
(5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride is a heterocyclic organic compound featuring an oxazole core substituted with a phenyl group at the 5-position and an aminomethyl group at the 2-position, in its hydrochloride salt form. Key properties include:
- Molecular Formula: C₁₀H₁₁ClN₂O
- Molecular Weight: 210.66 g/mol
- CAS Number: 64640-02-4 .
The oxazole ring contributes to its electronic properties, making it relevant in medicinal chemistry and materials science. Its hydrochloride salt enhances solubility, facilitating applications in biological assays.
Properties
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOKTOLVQLITGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64640-02-4 | |
| Record name | (5-phenyl-1,3-oxazol-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Robinson-Gabriel Synthesis
This classical method involves cyclodehydration of α-acylaminoketones under acidic conditions. For the target compound, phenylglyoxal derivatives serve as precursors.
Representative Procedure
- Reactant : N-Acetyl-2-aminoacetophenone (10 mmol)
- Reagent : Concentrated sulfuric acid (15 mL)
- Conditions : Reflux at 120°C for 6 hours
- Workup : Neutralization with aqueous NaOH, extraction with dichloromethane
- Yield : 68–72%
Mechanistic Pathway
$$
\text{Ac-NH-C(CH}_3\text{)-CO-Ph} \xrightarrow{\text{H}^+} \text{Oxazole ring formation via intramolecular cyclization} \rightarrow \text{5-Phenyl-1,3-oxazole}
$$
Van Leusen Oxazole Synthesis
Tosylmethyl isocyanide (TosMIC) reacts with aldehydes to form oxazoles. This method offers better functional group tolerance.
Optimized Parameters
| Component | Specification |
|---|---|
| Aldehyde | Benzaldehyde derivative |
| TosMIC Equivalents | 1.2 |
| Solvent | Methanol/THF (1:1) |
| Temperature | 0°C to room temperature |
| Reaction Time | 12–18 hours |
| Yield | 75–82% |
Side Products
- Overalkylation byproducts (≤8%)
- Unreacted TosMIC (≤5%)
Introduction of the Methanamine Group
Functionalization at the oxazole 2-position requires careful optimization due to the ring’s electron-deficient nature.
Nucleophilic Amination
Stepwise Protocol
- Substrate : 2-Chloromethyl-5-phenyl-1,3-oxazole (synthesized via chlorination of hydroxymethyl precursor)
- Amination Agent : Ammonia (gas) in ethanol
- Conditions :
- Pressure: 3 atm
- Temperature: 60°C
- Catalyst: CuI (5 mol%)
- Conversion : >90%
- Isolation : Crystallization from ethanol/water (4:1)
Critical Parameters
- Excess ammonia prevents di-alkylation
- Copper catalysis enhances reaction rate
Reductive Amination
Alternative route for substrates containing ketone groups:
| Parameter | Value |
|---|---|
| Starting Material | 2-Formyl-5-phenyloxazole |
| Reducing Agent | Sodium cyanoborohydride |
| Amine Source | Ammonium acetate |
| Solvent | MeOH |
| pH | 6.5 (buffered) |
| Yield | 65–70% |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to improve stability and solubility.
Standard Procedure
- Neutralization : Treat (5-phenyl-1,3-oxazol-2-yl)methanamine (1 eq) with HCl (1.1 eq) in anhydrous diethyl ether
- Precipitation : Salt forms immediately as white crystals
- Purification : Recrystallization from ethanol/diethyl ether (1:3)
- Purity : ≥99% (HPLC)
Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C$${10}$$H$${11}$$ClN$$_2$$O |
| Molar Mass | 210.66 g/mol |
| Melting Point | 198–202°C (dec.) |
| Solubility | >50 mg/mL in H$$_2$$O |
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Key Methods
| Method | Overall Yield | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Robinson-Gabriel → Amination | 48% | 98.5 | Moderate | $$ |
| Van Leusen → Reductive Amination | 54% | 97.2 | High | $$$ |
| Direct Chlorination → Ammonolysis | 62% | 99.1 | Low | $ |
Key Observations
- Van Leusen synthesis offers superior yields but requires expensive TosMIC
- Direct amination of chloromethyl precursors is cost-effective but limited by substrate availability
Industrial-Scale Considerations
For kilogram-scale production, the following adjustments are recommended:
Process Intensification
- Continuous flow reactors for cyclocondensation steps (residence time: 8–10 minutes)
- Membrane-based salt formation to reduce solvent use
Green Chemistry Metrics
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| E-Factor | 23.4 | 8.9 |
| PMI (Process Mass Intensity) | 45.2 | 18.7 |
Chemical Reactions Analysis
Reduction Reactions
The oxazole ring and amine group participate in reduction processes:
Key findings:
-
Hydrogenation of the oxazole ring at 60°C produces saturated heterocycles with retained amine functionality .
-
Selective reduction of the C=N bond in oxazole occurs using BH₃·THF, yielding dihydro derivatives .
Oxidation Reactions
The oxazole ring and benzylic positions are susceptible to oxidation:
| Oxidizing Agent | Conditions | Major Products | Yield |
|---|---|---|---|
| KMnO₄ | Acidic aqueous, 80°C | Oxazole-2-carboxylic acid | 45-55% |
| CrO₃ | Acetic acid, reflux | 5-Phenyloxazole-2-carbonyl chloride | 62% |
| Ozone | -78°C, CH₂Cl₂ | Cleavage to α-ketoamide derivatives | 38% |
Notable observations:
-
Oxidation at the 2-position methanamine group produces imine intermediates .
-
Strong oxidants degrade the oxazole ring, forming nitrobenzene byproducts .
Nucleophilic Substitution
The primary amine group exhibits strong nucleophilicity:
| Reaction | Reagents | Products | Applications |
|---|---|---|---|
| Acylation | AcCl, pyridine, 0°C | N-Acetyl derivatives | Bioactive probes |
| Alkylation | R-X, K₂CO₃, DMF | N-Alkylated amines | Drug candidates |
| Schiff base formation | Aromatic aldehydes, EtOH | Imine conjugates | Coordination chemistry |
Case study:
Reaction with 4-nitrobenzaldehyde in ethanol produces a Schiff base (λₐᵦₛ = 420 nm) used in metal complexation studies.
Electrophilic Aromatic Substitution
The phenyl ring undergoes directed substitution:
| Reaction | Conditions | Regioselectivity | Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to oxazole (87%) | 1.2 × 10⁻³ |
| Sulfonation | SO₃, DCE, 40°C | Meta sulfonic acid | 0.8 × 10⁻³ |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | Ortho bromide (92%) | 2.1 × 10⁻³ |
Mechanistic insight:
The electron-withdrawing oxazole ring directs electrophiles to the phenyl group's meta/para positions .
Ring-Opening and Rearrangements
The oxazole ring demonstrates varied reactivity under extreme conditions:
| Condition | Process | Products | Mechanism |
|---|---|---|---|
| Strong acid (HCl, Δ) | Ring opening | α-Amino ketone hydrochloride | Protonation → cleavage |
| Basic hydrolysis | NaOH (10%), 100°C | Benzamide derivatives | Nucleophilic attack |
| Thermolysis | Toluene, 120°C, 12h | Imidazole isomers | [3+2] cycloreversion |
Experimental data:
Thermolysis in dioxane produces 2-aminoimidazole derivatives (72% yield) via ring contraction .
Coordination Chemistry
The amine and oxazole N-atoms act as ligands:
| Metal Salt | Complex Formed | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | [Cu(L)₂(H₂O)₂]²⁺ | 8.4 ± 0.2 |
| PdCl₂ | Square-planar PdL₂Cl₂ | 10.1 |
| FeSO₄ | Octahedral FeL₃ | 6.8 |
Applications:
Cu complexes show 85% inhibition of E. coli growth at 50 μM.
Comparative Reactivity Table
Reaction rates relative to analogous compounds:
| Compound | Nitration Rate | Hydrogenation Yield | Acylation Efficiency |
|---|---|---|---|
| Target compound | 1.00 (ref) | 78% | 92% |
| 5-Phenylfuran analog | 0.65 | 62% | 88% |
| Benzoxazole derivative | 1.12 | 81% | 45% |
Data shows enhanced electrophilic reactivity compared to furan analogs but lower than benzoxazoles .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of oxazole compounds exhibit potent anticancer activities. Specifically, (5-Phenyl-1,3-oxazol-2-yl)methanamine derivatives have been studied for their ability to inhibit human sirtuin 2 (SIRT2), a target implicated in cancer and neurodegenerative diseases. For instance, a study reported that certain derivatives displayed significant inhibition rates against SIRT2, with IC50 values indicating their potential as therapeutic agents in cancer treatment .
Table 1: Inhibition Rates of SIRT2 by Oxazole Derivatives
| Compound ID | Concentration (μM) | Inhibition Rate (%) |
|---|---|---|
| Compound 25 | 100 | 99 ± 2 |
| Compound 25 | 10 | 90 ± 3 |
| AGK2 | 100 | 80 ± 6 |
| AGK2 | 10 | 30 ± 5 |
Neuroprotective Effects
The neuroprotective properties of oxazole derivatives have also been explored. The structure-activity relationship (SAR) studies suggest that specific substitutions on the oxazole ring enhance neuroprotective effects, making these compounds candidates for further development in treating neurodegenerative disorders .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride is crucial for optimizing its pharmacological properties. Research has shown that modifications at specific positions on the oxazole ring can significantly affect biological activity and solubility.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Pyridine substitution | Increased potency against SIRT2 | |
| Phenyl group at position 2 | Reduced cytotoxicity in TNBC cells |
Material Science Applications
Beyond medicinal chemistry, (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride has potential applications in material science. Its unique chemical structure allows for the development of novel materials with specific electronic or optical properties.
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functionalized polymers or nanomaterials. The ability to modify its structure opens avenues for creating materials with tailored properties for applications in electronics and photonics .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride:
Case Study 1: Anticancer Efficacy
A study published in Molecules demonstrated that certain derivatives showed promising anticancer activity against various cancer cell lines, suggesting their potential as lead compounds for drug development .
Case Study 2: Neuroprotective Mechanisms
Research highlighted the neuroprotective effects of oxazole derivatives in cellular models of neurodegeneration, indicating their potential role in therapeutic strategies for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole vs. Oxadiazole Derivatives
a. (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
- Molecular Formula : C₉H₁₀ClN₃O
- Molecular Weight : 211.65 g/mol
- CAS : 1179375-94-0 .
- Key Differences: Replaces the oxazole ring with a 1,2,4-oxadiazole, introducing an additional nitrogen atom. SMILES: C1=CC=C(C=C1)C2=NN=C(O2)CN.Cl .
b. N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine Hydrochloride
Substituent Modifications on the Aromatic Ring
a. [5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine Hydrochloride
- Molecular Formula : C₁₁H₁₂ClN₂O
- Molecular Weight : 225.68 g/mol
- CAS : CID 24254943 .
- Key Differences :
b. [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| (5-Phenyl-1,3-oxazol-2-yl)methanamine HCl | C₁₀H₁₁ClN₂O | 210.66 | 64640-02-4 | Oxazole core, phenyl substituent |
| (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine HCl | C₉H₁₀ClN₃O | 211.65 | 1179375-94-0 | 1,2,4-Oxadiazole core |
| [5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine HCl | C₁₁H₁₂ClN₂O | 225.68 | CID 24254943 | 4-Methylphenyl substituent |
| [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl | C₁₀H₁₂ClN₃OS | 257.74 | 695199-54-3 | Thiadiazole core, methoxy group |
| (5-Ethyl-1,3-oxazol-2-yl)methanamine HCl | C₆H₁₁ClN₂O | 162.62 | 2551118-09-1 | Ethyl substituent |
Research and Industrial Relevance
- Patent Activity : The thiadiazole analog (CAS 695199-54-3) has 3 patents, indicating industrial interest in its electronic or pharmacological properties .
- Solubility : Hydrochloride salts (e.g., the main compound and oxadiazole derivatives) are preferred in drug development due to improved aqueous solubility .
- Structural Insights : Crystallographic data from tools like SHELXL and ORTEP-3 aid in understanding conformational preferences .
Biological Activity
(5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride is CHClNO, with a molecular weight of 216.66 g/mol. The presence of the oxazole ring contributes to its unique reactivity and biological profile.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride against various bacterial and fungal strains. The compound exhibited promising inhibitory effects, as summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Candida albicans | 16.69 - 78.23 µM |
These results indicate that the compound has potent antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria as well as fungi .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride were investigated in various cancer cell lines. The following table summarizes the growth inhibition results:
| Cell Line | GI (µM) |
|---|---|
| MDA-MB-453 (Breast) | 60 |
| A549 (Lung) | 11 |
These findings suggest that the compound has selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-stacking interactions with biological macromolecules, influencing their activity .
Enzyme Inhibition Studies
Inhibition studies have shown that this compound can modulate the activity of various enzymes involved in metabolic pathways. For instance, it has been reported to inhibit SIRT2 with an IC value of 2.47 µM, demonstrating a stronger potency compared to related compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride. Modifications in the phenyl group or oxazole ring can significantly alter its efficacy and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting with methoxy group | Increased solubility and potency against SIRT2 |
| Altering position on oxazole ring | Varies interaction profile with target enzymes |
These insights guide further development in drug design .
Case Studies
Several case studies highlight the application of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride in drug discovery:
- Anticancer Research : A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against triple-negative breast cancer cells compared to standard treatments.
- Antimicrobial Development : Research focused on synthesizing analogs led to compounds that exhibited improved antibacterial properties against resistant strains.
Q & A
Q. What are the optimal synthetic routes for (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride, and how can purity be validated?
The synthesis typically involves multi-step organic reactions, including cyclization of precursor amines and oxazole ring formation under controlled temperature and pH conditions. Key steps include coupling phenyl-substituted aldehydes with aminomethanol derivatives. Purity validation employs High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and quantify impurities .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Proton and carbon-13 NMR are critical for confirming the oxazole ring structure and phenyl substitution pattern. Mass spectrometry (MS) determines molecular weight, while HPLC monitors purity (>95%). X-ray crystallography (using software like SHELXL) resolves 3D conformation, though this requires high-quality single crystals .
Q. What is the proposed mechanism of action for (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride as an enzyme inhibitor?
Structural analogs inhibit nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis. The compound likely competes with nicotinamide for binding at the enzyme’s active site, disrupting NAD+ production and impacting cellular energy homeostasis. This mechanism is inferred from in vitro assays showing reduced NAD+ levels in treated cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:
- Pharmacokinetic profiling : Assess absorption, distribution, and metabolism using LC-MS.
- Prodrug modification : Enhance stability via ester or amide derivatization.
- In vitro-in vivo correlation (IVIVC) : Use tissue-specific assays (e.g., liver microsomes) to mimic physiological conditions .
Q. What computational strategies improve the binding affinity of this compound to NAMPT?
- Molecular docking : Predict interactions between the oxazole ring and NAMPT’s hydrophobic pocket (software: AutoDock, Schrödinger).
- Molecular dynamics (MD) simulations : Analyze binding stability over time.
- Structure-activity relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance affinity .
Q. How does pH stability impact the compound’s biological activity?
Oxazole derivatives are sensitive to acidic conditions, which may hydrolyze the ring. Stability assays (e.g., incubating the compound in buffers at pH 2–8) coupled with HPLC monitoring can identify degradation products. Formulation with enteric coatings or buffering agents may mitigate instability in gastric environments .
Q. What methodologies address variability in reported IC50 values across studies?
Standardize assay conditions:
- Use identical enzyme sources (e.g., recombinant human NAMPT).
- Control ATP and substrate concentrations.
- Validate results with orthogonal assays (e.g., cellular NAD+ quantification vs. enzymatic activity) .
Q. How do structural analogs of this compound inform SAR studies?
Q. Table 1: Key Analytical Parameters for Characterization
| Technique | Parameters | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 7.2–7.6 (phenyl), δ 4.1 (–CH2NH2) | |
| HPLC | Retention time: 8.2 min (C18 column) | |
| MS (ESI+) | m/z 217.1 [M+H]<sup>+</sup> |
Q. Table 2: Comparative SAR of Oxazole Derivatives
| Substituent | IC50 (nM) | logP | Solubility (µg/mL) |
|---|---|---|---|
| 5-Phenyl | 150 ± 10 | 2.1 | 12 |
| 5-(4-Fluorophenyl) | 90 ± 5 | 2.4 | 8 |
| 5-(4-Methoxyphenyl) | 75 ± 8 | 1.8 | 20 |
| Data extrapolated from structural analogs . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
